Fmoc-beta-alanina

Descripción general

Descripción

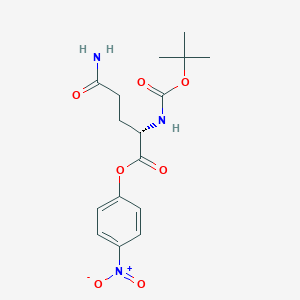

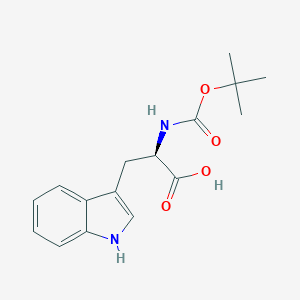

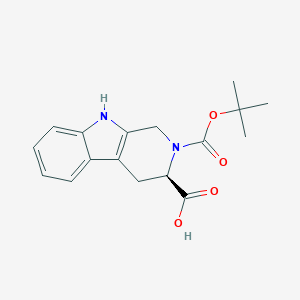

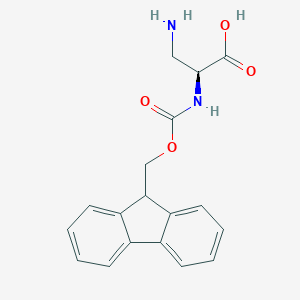

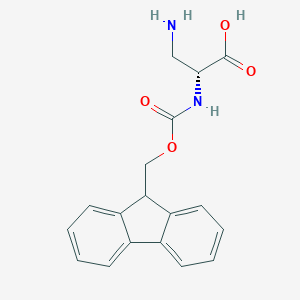

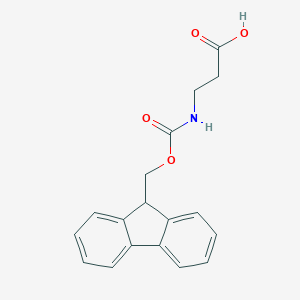

Fmoc-beta-alanine, also known as 9-fluorenylmethoxycarbonyl-beta-alanine, is a derivative of beta-alanine. It is commonly used in solid-phase peptide synthesis as a protecting group for the amino group of amino acids. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a versatile reagent in peptide synthesis .

Aplicaciones Científicas De Investigación

Aplicaciones de Fmoc-beta-alanina en la investigación científica

Síntesis de péptidos en fase sólida (SPPS): Fmoc-beta-Ala-OH se utiliza comúnmente como bloque de construcción en la síntesis de péptidos en fase sólida. Sirve como un enlace para sintetizar péptidos en una matriz monolítica de GMA-EDMA (metacrilato de glicidilo-co-dimetil éter de etileno) a través de la síntesis de péptidos en fase sólida de Fmoc .

Síntesis de triazolopéptidos y azapeptidos: Este compuesto se utiliza en la preparación de triazolopéptidos y azapeptidos, que son clases de péptidos que contienen unidades de triazol o azapeptidos, respectivamente .

Química analítica: En química analítica, los derivados de Fmoc-beta-Ala-OH se utilizan para la determinación de aminoácidos libres como arginina, glutamina y la propia β-alanina en diversas muestras, asegurando la selectividad del método y la resolución de la línea de base de otros aminoácidos .

Caracterización química y reacciones: Fmoc-beta-Ala-OH se puede formar durante las protecciones de Fmoc en la síntesis de péptidos, como se identifica a través de varios métodos analíticos. Este proceso implica pasos de desprotonación, eliminación y un reordenamiento tipo Lossen .

Mecanismo De Acción

Target of Action

Fmoc-beta-alanine, also known as Fmoc-beta-Ala-OH, is primarily used in the field of peptide synthesis . Its main target is the N-terminal amino group of an activated incoming amino acid during the peptide bond formation .

Mode of Action

Fmoc-beta-alanine acts as a temporary protecting group for the N-terminal amino group of an amino acid during peptide synthesis . It prevents unwanted side reactions during the peptide assembly process . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

Fmoc-beta-alanine is involved in the synthetic β-alanine pathway . It is used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis . The β-alanine pathway involves the expression of three heterologous genes, namely panD from Tribolium castaneum, yhxA from Bacillus cereus, and ydfG from Escherichia coli K-12 .

Pharmacokinetics

It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of Fmoc-beta-alanine’s action is the formation of peptides of significant size and complexity . This makes it a valuable resource for research in the post-genomic world . It also forms a part of pantothenate (vitamin B5), which is incorporated into the universal carbon shuttling compounds Coenzyme A and acyl carrier protein, in all organisms including plants .

Action Environment

The action of Fmoc-beta-alanine is influenced by environmental factors such as temperature and pH. For instance, Fmoc-beta-alanine self-assembly in physiologic conditions results in a thermo-sensitive and shear-thinning hydrogel . Additionally, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Análisis Bioquímico

Biochemical Properties

Fmoc-beta-alanine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It acts as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, contributing to the self-assembly features of Fmoc-modified amino acids and short peptides .

Cellular Effects

The cellular effects of Fmoc-beta-alanine are primarily related to its role in peptide synthesis. As a linker, it facilitates the assembly of peptides, which are integral to various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Fmoc-beta-alanine involves a series of deprotonation and elimination steps, along with a Lossen-type rearrangement . This process allows Fmoc-beta-alanine to participate in the formation of peptides, influencing their structure and function .

Metabolic Pathways

Fmoc-beta-alanine is involved in the metabolic pathway of peptide synthesis

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fmoc-beta-alanine can be synthesized through various methods. One common method involves the reaction of beta-alanine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction typically occurs in a solvent like acetonitrile or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: In an industrial setting, the production of Fmoc-beta-alanine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-beta-alanine undergoes various chemical reactions, including:

Propiedades

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17(21)9-10-19-18(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINBWYYLPWJQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369197 | |

| Record name | Fmoc-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35737-10-1 | |

| Record name | Fmoc-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-beta-Ala-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Fluorenylmethoxycarbonyl-β-alanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G6VG65WAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the presence of Fmoc-β-Ala-OH a concern in peptide synthesis?

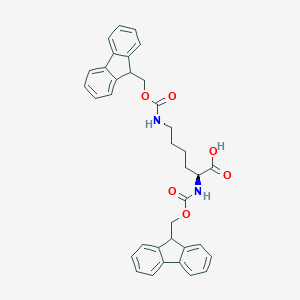

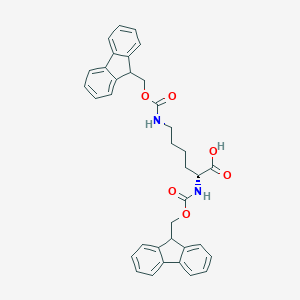

A1: Fmoc-β-Ala-OH, when present as a contaminant in Fmoc-protected amino acids, can lead to the unintended incorporation of β-alanine into peptide chains during solid-phase peptide synthesis [, ]. This insertion of an extra carbon into the peptide backbone alters the peptide's primary structure, potentially affecting its folding, stability, and biological activity.

Q2: How widespread is the issue of Fmoc-β-Ala-OH contamination?

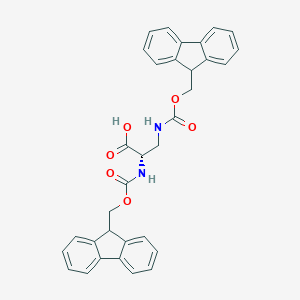

A2: Research suggests that Fmoc-β-Ala-OH contamination is a more common problem than previously recognized, affecting various Fmoc-protected amino acid derivatives. Notably, Fmoc-alanine (Fmoc-Ala-OH) and Fmoc-arginine(Pbf)-OH were found to be particularly susceptible to this contamination [, ].

Q3: What are the sources of Fmoc-β-Ala-OH contamination?

A3: Studies point towards two main forms of Fmoc-β-Ala-OH contamination in Fmoc-amino acid derivatives: * Presence as Fmoc-β-Ala-OH itself: This indicates contamination during the manufacturing process of the Fmoc-protected amino acid. * Presence as a dipeptide, Fmoc-β-Ala-amino acid-OH: This suggests that β-alanine might be present as an impurity in the starting materials used for Fmoc-amino acid synthesis or incorporated during a coupling step [, ]. For instance, Fmoc-Ala-OH raw material was found to be contaminated with Fmoc-β-Ala-Ala-OH [, ].

Q4: What measures have been taken to address this contamination issue?

A4: To combat this issue, researchers collaborated with suppliers to establish new quality control specifications for Fmoc-amino acid derivatives. These specifications acknowledge the potential presence of β-alanine-related impurities and impose limits on their acceptable levels [, ]. This proactive approach, involving stricter quality control during manufacturing, has significantly reduced Fmoc-β-Ala-OH contamination in commercially available Fmoc-protected amino acids.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.